molecular formula C18H22Cl2N2O3 B12747986 endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate CAS No. 147017-64-9

endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate

Cat. No.: B12747986
CAS No.: 147017-64-9
M. Wt: 385.3 g/mol
InChI Key: JLNJEGPSTHDNBG-UHFFFAOYSA-N
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Description

endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate: is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The compound’s unique structure and properties make it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce various tropane derivatives.

Scientific Research Applications

endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to endo-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)4-hydroxy-3-quinolinecarboxylate 2HCl hydrate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the 8-azabicyclo[3.2.1]octane scaffold with a quinolinecarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

147017-64-9

Molecular Formula

C18H22Cl2N2O3

Molecular Weight

385.3 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-oxo-1H-quinoline-3-carboxylate;dihydrochloride

InChI

InChI=1S/C18H20N2O3.2ClH/c1-20-11-6-7-12(20)9-13(8-11)23-18(22)15-10-19-16-5-3-2-4-14(16)17(15)21;;/h2-5,10-13H,6-9H2,1H3,(H,19,21);2*1H

InChI Key

JLNJEGPSTHDNBG-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C4C3=O.Cl.Cl

Origin of Product

United States

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